5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
Overview
Description
5-(2-Methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. This compound is of significant interest due to its potential applications in medicinal chemistry, particularly as a scaffold for drug development. The structure of this compound includes a triazole ring fused with a pyrimidine ring, which is further substituted with phenyl and methoxyphenyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one can be achieved through various synthetic routes. One common method involves the oxidative cyclization of N-(2-pyridyl)amidines using oxidizers such as sodium hypochlorite (NaOCl), lead tetraacetate (Pb(OAc)4), or manganese dioxide (MnO2). More environmentally friendly oxidizers like PIFA (PhI(OCOCF3)2) and iodine/potassium iodide (I2/KI) can also be used .
Another approach involves the reaction of 2-aminopyridines with nitriles in the presence of a heterogeneous catalyst such as CuOx-ZnO/Al2O3-TiO2 . This method provides moderate yields and is suitable for industrial-scale production.
Chemical Reactions Analysis
Types of Reactions
5-(2-Methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.
Scientific Research Applications
5-(2-Methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of drugs targeting various diseases, including cancer and inflammatory conditions.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: It is utilized in the synthesis of light-emitting materials for phosphorescent OLED devices.
Mechanism of Action
The mechanism of action of 5-(2-methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of enzymes such as cyclin-dependent kinases (CDKs), which play a crucial role in cell cycle regulation . The compound binds to the active site of the enzyme, preventing its activity and thereby inhibiting cell proliferation.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Another heterocyclic compound with similar biological activities, particularly as a CDK inhibitor.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Known for its potent cytotoxic activities against various cancer cell lines.
Uniqueness
5-(2-Methoxyphenyl)-2-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methoxyphenyl and phenyl groups contribute to its high binding affinity and selectivity towards certain biological targets, making it a valuable compound in drug discovery and development.
Properties
IUPAC Name |
5-(2-methoxyphenyl)-2-phenyl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2/c1-24-15-10-6-5-9-13(15)14-11-16(23)22-18(19-14)20-17(21-22)12-7-3-2-4-8-12/h2-11H,1H3,(H,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NEYSEVNUIZRRAY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=CC(=O)N3C(=N2)N=C(N3)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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